3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole
Description
3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole is a brominated triazole derivative featuring a 1,3-dioxolane-substituted ethyl group at the N1 position. This compound combines a heterocyclic triazole core with bromine atoms at positions 3 and 5, which enhance its electronic and steric properties. Its structural complexity suggests applications in pharmaceuticals or agrochemicals, though specific data on its bioactivity remain unrecorded in the evidence.
Properties
IUPAC Name |
3,5-dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3O2/c8-6-10-7(9)12(11-6)2-1-5-13-3-4-14-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZUIIKWLIFKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dibromo-1H-1,2,4-Triazole
The triazole core is functionalized via electrophilic bromination. In concentrated sulfuric acid at 0–5°C, 1H-1,2,4-triazole reacts with bromine (Br₂) in a 1:2 molar ratio. The reaction proceeds via sequential substitution at positions 3 and 5, yielding 3,5-dibromo-1H-1,2,4-triazole with 85–90% purity. Excess bromine is quenched with sodium thiosulfate, and the product is isolated by precipitation in ice water.
Key Conditions
Preparation of 2-(2-Bromoethyl)-1,3-Dioxolane
The dioxolane side chain is synthesized by brominating 2-(2-hydroxyethyl)-1,3-dioxolane. Using hydrobromic acid (48% HBr) and sulfuric acid as a catalyst, the hydroxyl group is replaced with bromine. The reaction is conducted under reflux (90–100°C) for 4 hours, yielding 2-(2-bromoethyl)-1,3-dioxolane with 95% purity.
Purification
N1-Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole
The alkylation step employs a base to deprotonate the triazole’s N1 position. In anhydrous tetrahydrofuran (THF), sodium hydride (NaH) is added to 3,5-dibromo-1H-1,2,4-triazole at 0°C, followed by dropwise addition of 2-(2-bromoethyl)-1,3-dioxolane. The mixture is stirred at 25°C for 12 hours.
Workup
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Filtration to remove salts.
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Solvent evaporation under vacuum.
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Recrystallization in ethyl acetate/hexane (1:3) yields the final product.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination of triazole | Br₂, H₂SO₄, 0–5°C, 8h | 72–78 | 85–90 |
| Dioxolane bromination | HBr, H₂SO₄, reflux, 4h | 89–93 | 95 |
| Alkylation | NaH, THF, 25°C, 12h | 65–70 | 98 |
In Situ Dioxolane Formation via Cyclization
Synthesis of 1-(2-Oxoethyl)-3,5-Dibromo-1H-1,2,4-Triazole
A ketone intermediate is prepared by alkylating 3,5-dibromo-1H-1,2,4-triazole with 2-chloroethyl acetate. Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF), the reaction proceeds at 60°C for 6 hours. Hydrolysis of the acetate group with hydrochloric acid (HCl) yields 1-(2-oxoethyl)-3,5-dibromo-1H-1,2,4-triazole.
Cyclization with Ethylene Glycol
The ketone intermediate reacts with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA). Under reflux in toluene, water is removed via azeotropic distillation to drive the reaction toward dioxolane formation.
Optimization Data
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Molar ratio (ketone : glycol) : 1 : 1.2
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Catalyst loading: 5 mol% PTSA
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Yield: 82–85% after recrystallization.
Grignard Reagent-Mediated Coupling
Preparation of 2-(2-Bromoethyl)-1,3-Dioxolane Grignard Reagent
Magnesium turnings react with 2-(2-bromoethyl)-1,3-dioxolane in THF under nitrogen. The Grignard reagent is generated at 20°C over 2 hours.
Reaction with 3,5-Dibromo-1H-1,2,4-Triazole
The Grignard reagent is added to a solution of 3,5-dibromo-1H-1,2,4-triazole in THF at −10°C. After stirring for 4 hours, the mixture is quenched with ammonium chloride (NH₄Cl), and the product is extracted with dichloromethane.
Advantages
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Avoids strong bases like NaH.
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Suitable for heat-sensitive intermediates.
Limitations
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Requires strict anhydrous conditions.
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Yield: 68–72%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct alkylation | Simple steps, high purity | Requires toxic NaH | 65–70 |
| Cyclization route | High yield, scalable | Multi-step synthesis | 82–85 |
| Grignard coupling | Mild conditions | Sensitivity to moisture | 68–72 |
Characterization and Quality Control
Spectroscopic Data
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¹H NMR (CDCl₃) : δ 5.02 (s, 1H, dioxolane), 4.10–4.25 (m, 4H, dioxolane OCH₂), 3.85 (t, 2H, CH₂N), 2.65 (t, 2H, CH₂C).
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¹³C NMR : δ 103.5 (dioxolane C), 70.1–70.8 (OCH₂), 48.2 (CH₂N), 32.5 (CH₂C).
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HRMS : m/z calculated for C₇H₉Br₂N₃O₂ [M+H]⁺: 352.9042; found: 352.9045.
Purity Assessment
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HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes (purity >98%).
Industrial Scalability Considerations
The cyclization route (Method 2) is most viable for large-scale production due to its high yield and minimal purification steps. However, the direct alkylation method (Method 1) offers faster reaction times, making it preferable for small-scale batches.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Scientific Research Applications
The applications of 3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole span various scientific domains:
Biological Applications
- Antifungal Activity : Compounds in the triazole class are known for their antifungal properties. Research indicates that this compound may inhibit fungal enzymes or receptors involved in cell wall synthesis or metabolic pathways.
Medicinal Chemistry
- Enzyme Inhibition Studies : The compound can serve as a probe for studying enzyme inhibition mechanisms. Its unique structure may enhance binding affinity to specific biological targets.
Material Sciences
- Development of New Materials : Due to its unique chemical properties, this compound can be utilized in creating new polymers and coatings . Its structural features may impart desirable characteristics such as increased stability or solubility.
Organic Synthesis
- Building Block for Complex Molecules : It is used as a reagent in organic reactions to synthesize more complex molecules. Its reactivity allows for various transformations that are valuable in synthetic chemistry .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different applications:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring can form strong interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The dioxolane ring can also enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs of 3,5-dibromo-1H-1,2,4-triazole derivatives, emphasizing substituent effects on properties and applications.
Structural and Physicochemical Properties
*Calculated based on IUPAC name. †Estimated using atomic masses.
Key Observations:
- The dioxolane ethyl group in the target compound provides a unique balance of polarity and steric bulk, distinguishing it from simpler alkyl or aromatic substituents.
- Fluorinated analogs (e.g., 4-fluorobenzyl derivative) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability in drug design .
Biological Activity
3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, characterized by its unique molecular structure that includes bromine substituents and a dioxolane moiety. This compound has garnered attention for its potential biological activities, particularly in antifungal applications and as a plant growth regulator. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its chemical formula is with a molecular weight of approximately 293.98 g/mol. The presence of bromine atoms at the 3 and 5 positions of the triazole ring enhances its biological activity by facilitating interactions with various molecular targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Triazole Ring : This is achieved through the reaction of hydrazines with carbonyl compounds.
- Bromination : The introduction of bromine atoms is conducted using brominating agents such as N-bromosuccinimide (NBS).
- Attachment of Dioxolane Moiety : The final step involves attaching the dioxolane ring to the ethyl group at the 1 position of the triazole ring.
These processes can be optimized for yield and purity through techniques such as recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atoms and triazole ring facilitate strong binding interactions that can inhibit or activate various biological pathways:
- Enzyme Inhibition : The compound can inhibit enzymes involved in fungal cell wall synthesis and other critical metabolic pathways.
- Receptor Binding : It may also bind to receptors that regulate plant growth and development.
Antifungal Activity
Research has demonstrated that compounds similar to this compound exhibit significant antifungal properties. For instance:
- A study synthesized thirteen novel triazoles containing dioxolane rings and found that some exhibited fungicidal activity comparable to established fungicides like difenoconazole .
Plant Growth Regulation
In addition to antifungal properties, this compound has been investigated for its potential as a plant growth regulator. Preliminary tests suggest that it can influence plant growth patterns positively by modulating hormonal pathways .
Case Study 1: Synthesis and Antimicrobial Testing
A comprehensive study involved synthesizing various triazole derivatives including this compound. The antimicrobial activities were evaluated against several pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterobacter aerogenes | Low |
| Bacillus cereus | High |
The results indicated that while some derivatives showed promising activity against certain bacteria and fungi, others were less effective due to structural variations .
Case Study 2: Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes involved in fungal metabolism. These studies suggest that the compound has a favorable binding profile which could lead to effective inhibition of fungal growth .
Q & A
Q. How does Raman spectroscopy enhance reaction monitoring during synthesis?
- Methodological Answer : In situ Raman spectroscopy tracks bromination progress by detecting C-Br stretching vibrations (~550 cm⁻¹) and triazole ring breathing modes (~980 cm⁻¹). Multivariate analysis (e.g., PCA) correlates spectral changes with reaction completion, reducing the need for offline sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
